Sandalore

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action

Studies suggest that Sandalore interacts with olfactory receptors (ORs) present in human hair follicles. These receptors, originally associated with the sense of smell, are now known to play broader roles in various tissues, including hair growth regulation []. Sandalore specifically activates OR2AT4, leading to:

- Increased production of Insulin-like Growth Factor 1 (IGF-1): IGF-1 is a crucial growth factor promoting hair follicle growth by stimulating cell proliferation [].

- Reduced apoptosis (cell death) in hair follicles: This allows for a longer growth (anagen) phase and less shedding [].

These findings suggest that Sandalore may influence hair growth by mimicking the effects of natural ligands (molecules that bind to receptors) on OR2AT4, ultimately promoting hair growth.

Clinical Studies

A double-blind, placebo-controlled clinical trial investigated the efficacy of topical Sandalore application in treating TE in women. The study involved participants receiving either a 1% Sandalore solution or a placebo for 24 weeks. Results demonstrated that the Sandalore group experienced:

- Reduced hair shedding: Compared to the placebo group, the Sandalore group showed a significant decrease in hair shedding [].

- Increased hair volume: The Sandalore group displayed a notable increase in hair volume compared to the placebo group [].

- Improved patient satisfaction: Participants in the Sandalore group reported greater satisfaction with overall hair growth outcomes compared to the placebo group [].

Sandalore, chemically known as 3-Campholenyl-2-butanol, is a synthetic compound characterized by its sandalwood-like fragrance. It acts as a selective agonist for the olfactory receptor OR2AT4, which plays a crucial role in various biological processes, including hair growth and skin regeneration. Sandalore is notable for its ability to prolong the anagen phase of hair follicles, thereby enhancing hair growth by decreasing apoptosis in hair matrix keratinocytes and increasing the production of insulin-like growth factor 1 (IGF-1) in the outer root sheath of hair follicles .

- Oxidation: This can involve oxidizing agents like potassium permanganate or chromium trioxide, converting Sandalore into corresponding ketones or carboxylic acids.

- Reduction: Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride can yield alcohols from Sandalore.

- Substitution: Nucleophilic substitution reactions may occur, where the hydroxyl group in Sandalore is replaced by other functional groups using reagents like thionyl chloride .

These reactions are essential for both understanding the compound's reactivity and its potential applications in various fields.

Sandalore exhibits significant biological activity primarily through its interaction with the olfactory receptor OR2AT4. This interaction leads to:

- Calcium Signaling: The binding of Sandalore to OR2AT4 induces an increase in intracellular calcium levels, which is crucial for various cellular processes.

- cAMP Pathway Activation: It activates the cyclic adenosine monophosphate (cAMP) pathway, promoting cell proliferation and migration in human keratinocytes .

- Wound Healing: In vitro studies have demonstrated that Sandalore enhances wound healing by facilitating keratinocyte migration and proliferation, making it a promising candidate for therapeutic applications in dermatology .

The synthesis of Sandalore typically involves several steps:

- Starting Materials: The primary reactants are campholenic aldehyde and butanone.

- Catalytic Reaction: A catalyst and an alkaline substance are used under hydrogenation conditions to facilitate the reaction between these starting materials.

- Purification: After synthesis, additional purification steps are often required to ensure the compound meets commercial standards .

This synthetic approach not only provides an alternative to natural sandalwood oil but also helps alleviate pressure on dwindling natural resources.

Sandalore is widely utilized across various industries:

- Fragrance Industry: It is employed as a sandalwood substitute in perfumes due to its rich, warm scent profile and tenacity.

- Cosmetics: Its properties promote hair growth and skin regeneration, making it valuable in cosmetic formulations aimed at improving skin health .

- Pharmaceuticals: Research indicates potential applications in medicine, particularly related to dermatological treatments .

Studies have focused on Sandalore's interactions with specific receptors and its effects on cellular behaviors:

- Olfactory Receptor Interaction: Sandalore's activation of OR2AT4 has been shown to mediate significant cellular responses, including increased calcium signaling and enhanced cell proliferation.

- Hair Growth Studies: In organ-cultured human scalp hair follicles, Sandalore has been demonstrated to prolong the anagen phase by reducing apoptosis and increasing IGF-1 production .

These findings underscore the compound's potential therapeutic uses beyond fragrance.

Sandalore shares similarities with several other compounds known for their sandalwood-like fragrances or biological activities. Here are notable comparisons:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| Santalol | CAS# 11031-45-1 | Main component of natural sandalwood oil; derived from Santalum trees. |

| Ebanol | CAS# 1205-17-0 | Synthetic sandalwood odorant; used for similar applications as Sandalore. |

| Iso E Super | CAS# 54464-57-2 | Known for its woody scent; often used as a fragrance enhancer. |

| Ambroxan | CAS# 6790-58-5 | A synthetic compound with a strong ambergris scent; used in perfumery. |

Sandalore stands out due to its specific agonistic action on the olfactory receptor OR2AT4, which not only contributes to its fragrance profile but also facilitates biological activities such as hair growth promotion . This unique combination of olfactory properties and biological efficacy distinguishes it from other similar compounds.

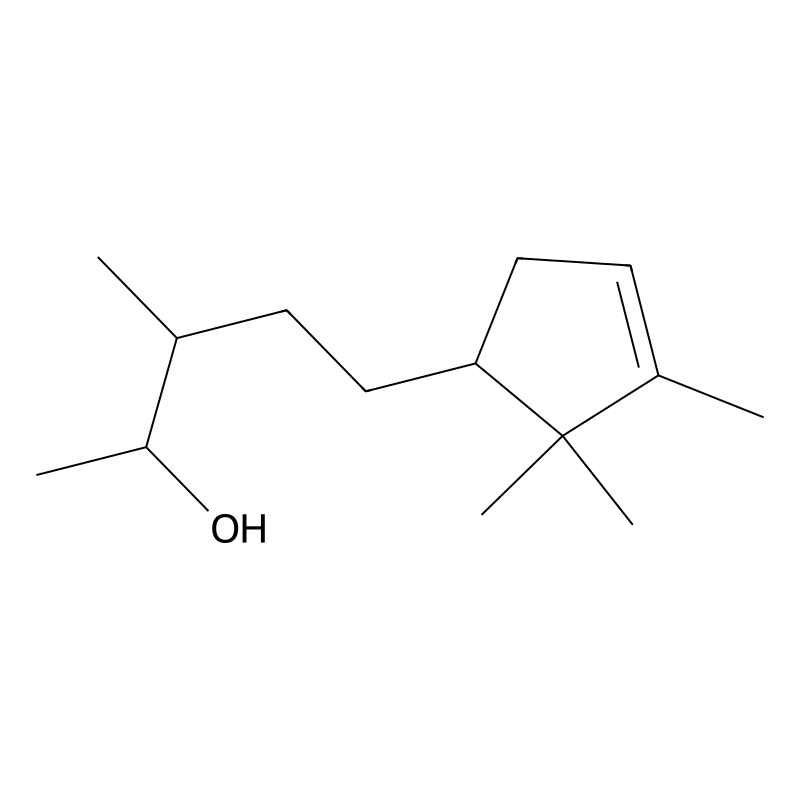

Sandalore exhibits a sophisticated molecular structure characterized by the molecular formula Carbon14 Hydrogen26 Oxygen1, resulting in a molecular weight of 210.36 grams per mole. The compound features a distinctive cyclopentenyl ring system attached to a branched alcohol chain, creating multiple stereogenic centers that profoundly influence its olfactory properties. The complete chemical name, 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol, reflects the complex substitution pattern that defines its three-dimensional structure.

The stereochemical complexity of Sandalore arises from the presence of two asymmetric carbon centers, leading to the existence of multiple stereoisomers. These chiral centers generate a total of eight possible enantiomers, though commercial preparations typically consist of mixtures of these isomers rather than individual stereoisomers. The stereochemical configuration significantly impacts the olfactory perception, with research indicating that the isomer possessing the (S) configuration at the C(2) stereogenic center and the (R) configuration at the C(3) position demonstrates superior olfactory properties.

Industrial production of Sandalore typically yields mixtures of isomers, as the separation of individual stereoisomers proves economically challenging despite their differing sensory contributions. The isomeric composition includes molecules where the alcohol function appears on the main carbon chain versus a ramified alcohol function, creating constitutional isomers with similar sandalwood-like characteristics. This isomeric diversity contributes to the complexity of the final fragrance profile while maintaining the overall sandalwood character essential for commercial applications.

Synthetic Pathways and Industrial Production

The synthesis of Sandalore follows a well-established multi-step process that begins with the condensation of campholenic aldehyde (campholenal) with methyl ethyl ketone. This initial condensation reaction represents the key carbon-carbon bond formation that establishes the fundamental carbon skeleton of the target molecule. The reaction proceeds under basic conditions, with various catalyst systems being employed to optimize yield and selectivity.

Following the condensation step, the resulting α,β-unsaturated ketone intermediate undergoes catalytic hydrogenation, a critical transformation that requires careful control to achieve the desired chemoselectivity. The hydrogenation process must selectively reduce the ketone functionality to the corresponding alcohol while preserving the cyclopentenyl double bond, which is essential for maintaining the characteristic sandalwood odor profile. Various catalyst systems have been investigated for this transformation, including palladium-based catalysts and specialized Adkins catalysts, each offering different selectivity profiles.

The hydrogenation reaction typically produces two main isomeric products, which can either be separated through fractional distillation or utilized as a mixture, depending on the desired commercial specification. Recent advances in biocatalytic approaches have explored the use of ene-reductases and alcohol dehydrogenases to enhance the sustainability and stereoselectivity of the synthesis, offering potential improvements in both environmental impact and product quality. These biocatalytic methods represent promising alternatives to traditional chemical approaches, particularly for producing specific stereoisomers with enhanced olfactory properties.

Industrial production scaling requires optimization of reaction conditions, including temperature control, catalyst loading, and reaction time, to achieve consistent product quality while maintaining economic viability. The synthesis route has been refined over decades to maximize efficiency while minimizing waste generation, making Sandalore production a model for sustainable synthetic fragrance manufacturing.

Physicochemical Properties

Sandalore exhibits distinctive physicochemical properties that contribute to its effectiveness as a fragrance ingredient and its compatibility with various formulation systems. The compound appears as a colorless to pale yellow viscous liquid with excellent stability under normal storage conditions. The density of Sandalore measures 0.898 grams per cubic centimeter at 20 degrees Celsius, providing important data for formulation calculations and quality control procedures.

The thermal properties of Sandalore demonstrate its stability across a wide temperature range, with a melting point below -50 degrees Celsius and a boiling point of 275 degrees Celsius at atmospheric pressure. These thermal characteristics enable its use in various applications without degradation concerns. The flash point of 95 degrees Celsius provides important information for safe handling and storage procedures, while the low vapor pressure indicates minimal volatility at ambient conditions.

Solubility characteristics reveal that Sandalore exhibits limited water solubility, measured at approximately 15-17 milligrams per liter at 20 degrees Celsius, while demonstrating excellent solubility in alcoholic and other organic solvents. The lipophilic nature of the compound, indicated by its Log P value of 4.7, explains its affinity for hydrophobic environments and its effectiveness in oil-based formulations. This hydrophobic character also contributes to its substantivity and tenacity in fragrance applications.

The refractive index of Sandalore ranges from 1.470 to 1.476 at 20 degrees Celsius, providing a useful analytical parameter for quality control and identification purposes. The specific gravity typically falls within the range of 0.896 to 0.904 at 25 degrees Celsius, depending on the isomeric composition and purity of the sample. These optical properties serve as important fingerprints for authenticating commercial samples and monitoring production consistency.

Spectroscopic Identification (Gas Chromatography-Mass Spectrometry, Nuclear Magnetic Resonance)

Spectroscopic analysis of Sandalore employs multiple analytical techniques to provide comprehensive structural characterization and quality assessment. Gas Chromatography-Mass Spectrometry analysis reveals characteristic fragmentation patterns that enable unambiguous identification of the compound and its isomeric variants. The mass spectral fragmentation typically shows a molecular ion peak at mass-to-charge ratio 210, corresponding to the molecular weight, along with characteristic fragment ions that reflect the structural features of the cyclopentenyl and alcohol moieties.

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through both proton and carbon-13 spectra, enabling complete assignment of the molecular framework. Proton Nuclear Magnetic Resonance spectra of Sandalore display characteristic signals that can be assigned to specific structural elements within the molecule. The cyclopentenyl region typically shows signals around 5.4 parts per million for the olefinic proton, while the alcohol proton appears as a characteristic multiplet in the 3.8-4.2 parts per million region.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of Sandalore, with particular emphasis on distinguishing between isomeric variants. The technique proves especially valuable for identifying the stereochemical configuration at different carbon centers, as evidenced by subtle but reproducible chemical shift differences between diastereomers. Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy, provide additional structural confirmation through connectivity information.

The spectroscopic fingerprint of Sandalore enables quality control procedures that ensure consistency in commercial production. Gas Chromatography analysis typically shows retention times that are characteristic for the compound under standardized conditions, while the relative abundance of different isomers can be quantified through peak integration. Mass spectrometry provides molecular weight confirmation and structural fragmentation patterns that serve as definitive identification criteria.

Stereochemical analysis through Nuclear Magnetic Resonance requires sophisticated approaches, including the preparation of Mosher ester derivatives for absolute configuration determination. These derivatization techniques enable the assignment of absolute stereochemistry at each chiral center, providing crucial information for understanding structure-activity relationships in olfactory perception. The application of advanced spectroscopic methods continues to refine our understanding of the relationship between molecular structure and sensory properties in Sandalore and related compounds.

Sandalore, chemically known as 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methyl-pentan-2-ol with the molecular formula C14H26O, is a synthetic compound characterized by its sandalwood-like fragrance [1] [2]. This compound has gained significant scientific interest due to its ability to activate specific olfactory receptors outside the nasal cavity, particularly the olfactory receptor OR2AT4 [3].

OR2AT4 belongs to the largest protein superfamily in mammals - the olfactory receptors - which are traditionally associated with smell sensation but are now known to be expressed in various extranasal tissues [12]. In human skin, OR2AT4 is prominently expressed in the epithelium of hair follicles, particularly in the outer root sheath [12]. Research has demonstrated that Sandalore functions as a selective agonist for OR2AT4, binding specifically to this receptor and triggering downstream signaling cascades [3] [6].

The molecular interaction between Sandalore and OR2AT4 involves the binding of Sandalore, which consists of a 2,2,3-trimethylcyclopent-3-enyl structure with a polar hydroxyl group, to the receptor binding site [3]. This interaction has been validated through various experimental approaches, including receptor knockdown experiments using RNA interference, which confirmed that the cellular responses to Sandalore are indeed mediated through OR2AT4 [23].

When Sandalore binds to OR2AT4, it initiates a conformational change in the receptor, leading to the activation of associated G proteins [3]. This activation is the first step in a complex signaling cascade that ultimately results in various cellular responses. The specificity of this interaction has been demonstrated through competitive binding studies using OR2AT4 antagonists such as Phenirat, which can block Sandalore-induced effects when co-administered [6].

| Property | Value |

|---|---|

| Chemical Name | 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methyl-pentan-2-ol |

| Molecular Formula | C14H26O |

| Molecular Weight | 210.36 |

| Physical Appearance | White to light yellow solid |

| Receptor Target | Olfactory Receptor OR2AT4 |

Table 1: Chemical and Pharmacological Properties of Sandalore [1] [2] [9]

The activation of OR2AT4 by Sandalore has been observed in various cell types, including human keratinocytes and hair follicle cells, indicating the widespread expression of this receptor in skin tissues [3] [6]. Interestingly, Sandalore treatment has been shown to upregulate the expression of OR2AT4 itself, suggesting a positive feedback regulation mechanism that may amplify its effects [6].

Calcium and cAMP Signaling Pathways

Following the activation of OR2AT4 by Sandalore, a complex intracellular signaling cascade is initiated, primarily involving calcium and cyclic adenosine monophosphate (cyclic AMP) as second messengers [3] [4]. These signaling pathways are crucial for translating the receptor activation into specific cellular responses.

When Sandalore binds to OR2AT4, it triggers the activation of heterotrimeric G proteins, particularly G olfactory alpha (G olfα) and adenylate cyclase 3 [13] [16]. The activated G proteins stimulate adenylate cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic AMP [17]. This increase in intracellular cyclic AMP levels has been consistently observed in various cell types treated with Sandalore, including human keratinocytes [3] [4].

The elevation in cyclic AMP concentration leads to the activation of protein kinase A (protein kinase A), which phosphorylates numerous downstream targets [17]. In Sandalore-treated cells, this includes the phosphorylation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases [23]. These kinases play crucial roles in regulating various cellular processes, including proliferation, differentiation, and survival [23].

Concurrently with the cyclic AMP pathway, Sandalore induces a significant increase in intracellular calcium levels [3] [15]. This calcium influx is dependent on the presence of extracellular calcium and can be blocked by calcium chelators such as ethylene glycol tetraacetic acid [15]. Detailed calcium imaging experiments have revealed that Sandalore induces a transient increase in intracellular calcium within the first two minutes of application, with approximately 40% of cells responding after a two-minute exposure [15].

The relationship between the cyclic AMP and calcium signaling pathways in Sandalore-treated cells has been extensively investigated [15] [21]. Research has demonstrated that the Sandalore-induced calcium increase is dependent on the cyclic AMP pathway, as inhibitors of adenylate cyclase (such as SQ-22536 and MDL-12,330A) and protein kinase A (such as H-89) can abolish the calcium response [15]. This suggests a sequential activation where cyclic AMP signaling precedes and facilitates calcium influx [15] [21].

The calcium influx triggered by Sandalore appears to be mediated through L-type calcium channels, which contribute to the entry of extracellular calcium into the cell [4]. This calcium increase is attenuated in cells with OR2AT4 knockdown, confirming the receptor-dependent nature of this response [3] [13].

The integration of these signaling pathways ultimately leads to the activation of calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ), which phosphorylates and activates adenosine monophosphate-activated protein kinase (AMPK) [3]. This activation of the CaMKKβ/AMPK signaling axis has been shown to be crucial for many of the cellular effects of Sandalore, including its anti-senescence and anti-apoptotic properties [3] [13].

IGF-1 Mediated Anagen Prolongation

One of the most significant pharmacological effects of Sandalore is its ability to prolong the anagen (growth) phase of hair follicles, which has important implications for hair growth and prevention of hair loss [5] [6]. This effect is primarily mediated through the upregulation of insulin-like growth factor 1 (insulin-like growth factor 1) in hair follicles [5] [6].

Research using organ-cultured human scalp hair follicles has demonstrated that Sandalore treatment significantly retards spontaneous hair follicle regression (catagen development) and prolongs the anagen phase [6]. This effect is specifically mediated through OR2AT4, as co-administration of the competitive OR2AT4 antagonist Phenirat partially counteracts the anagen-prolonging effects of Sandalore [6].

The molecular mechanism underlying this anagen prolongation involves a complex interplay of growth factors that control the anagen-catagen transformation during human hair follicle cycling [6]. Sandalore treatment has been shown to significantly decrease the expression of transforming growth factor beta 2, a catagen-promoting factor, in the proximal outer root sheath of hair follicles [6]. More importantly, Sandalore significantly increases the expression of insulin-like growth factor 1, an anagen-maintaining factor, in the same region [6].

The upregulation of insulin-like growth factor 1 by Sandalore appears to be directly dependent on OR2AT4 activation, as co-administration of the OR2AT4 antagonist Phenirat significantly reverses this effect [6]. This suggests that the Sandalore-OR2AT4-insulin-like growth factor 1 axis is a key pathway in regulating hair follicle growth cycles [5] [6].

The insulin-like growth factor 1 produced in response to Sandalore treatment activates insulin-like growth factor 1 receptor signaling in hair follicle cells, which promotes cell survival and proliferation [5] [6]. This signaling pathway is known to inhibit apoptosis and stimulate cell cycle progression, both of which are essential for maintaining the anagen phase of hair follicles [5] [6].

Clinical evidence supports these ex vivo findings, with a randomized, double-blinded, placebo-controlled clinical trial demonstrating that topical application of Sandalore ameliorates clinical signs of telogen effluvium (excessive hair shedding) [5]. Specifically, Sandalore treatment reduced hair shedding, increased hair volume, and increased the percentage of anagen hair follicles compared to placebo [5]. These effects were observed after 8 weeks of treatment and were maintained at 24 weeks, indicating a sustained effect on hair growth cycles [5].

Anti-Apoptotic Effects in Keratinocytes

Sandalore exhibits significant anti-apoptotic effects in keratinocytes, which are the predominant cell type in the epidermis and play crucial roles in maintaining skin barrier function and wound healing [3] [6]. These anti-apoptotic properties contribute to the overall beneficial effects of Sandalore on skin health and hair growth.

Research has demonstrated that Sandalore treatment significantly reduces apoptosis in hair matrix keratinocytes, as evidenced by decreased TUNEL-positive and cleaved caspase 3-positive cells in the hair matrix [6]. This anti-apoptotic effect is partially reversed by co-administration of the OR2AT4 antagonist Phenirat, confirming the involvement of OR2AT4 in mediating these effects [6].

Microarray analysis of Sandalore-treated hair follicles has independently confirmed these anti-apoptotic effects, revealing significant downregulation of pro-apoptotic genes (such as TP53AIP1, which was downregulated 10.27-fold) and upregulation of anti-apoptotic genes (such as fibroblast growth factor 2, which was upregulated 7.83-fold) [6]. These changes in gene expression occur rapidly, with significant differences observed after just 6 hours of Sandalore treatment [6].

The molecular mechanisms underlying the anti-apoptotic effects of Sandalore involve multiple pathways [3] [6]. One key mechanism is the activation of the calcium/calmodulin-dependent protein kinase kinase beta/adenosine monophosphate-activated protein kinase/mammalian target of rapamycin complex 1 (CaMKKβ/AMPK/mTORC1) signaling axis [3]. Sandalore treatment increases the phosphorylation of CaMKKβ and AMPK in both non-senescent and senescent keratinocytes, and this effect is attenuated in OR2AT4-knockdown cells [3]. The activation of this signaling axis promotes autophagy, a cellular process that can protect cells from apoptosis under certain conditions [3].

Additionally, Sandalore treatment affects the expression of interferon-induced protein 6 (IFI6/G1P3), a gene whose silencing increases keratinocyte apoptosis [6]. Knockdown of OR2AT4 in hair follicles leads to downregulation of IFI6, corresponding with increased apoptosis in hair matrix keratinocytes [6]. This suggests that continued OR2AT4 stimulation by Sandalore or endogenous ligands is important for suppressing apoptosis in human anagen hair follicles [6].

Sandalore also inhibits senescence-associated phenotypes in keratinocytes exposed to oxidative stress [3] [13]. Treatment with Sandalore inhibits the expression of senescence-associated beta-galactosidase and increases p21 expression in senescent keratinocytes in response to hydrogen peroxide [13]. These effects contribute to the overall anti-aging and anti-senescence properties of Sandalore in skin cells [3] [13].

| Cellular Effect | Mechanism | Reference |

|---|---|---|

| Reduced apoptosis in hair matrix keratinocytes | Downregulation of pro-apoptotic genes (e.g., TP53AIP1) | [6] |

| Upregulation of anti-apoptotic genes (e.g., FGF-2) | [6] | |

| Inhibition of senescence | Activation of CaMKKβ/AMPK/mTORC1 signaling | [3] |

| Promotion of autophagy | [3] | |

| Inhibition of senescence-associated β-galactosidase | [13] | |

| Increased cell proliferation | Phosphorylation of ERK1/2 and p38 MAPK | [23] |

Table 2: Anti-Apoptotic and Cell Protective Effects of Sandalore in Keratinocytes

Gas chromatography-mass spectrometry represents the gold standard analytical technique for Sandalore characterization and identification. The method provides both separation capabilities through gas chromatography and structural identification through mass spectrometry, enabling comprehensive profiling of this synthetic sandalwood compound [1] [2].

Instrumental Parameters and Optimization

The optimal GC-MS conditions for Sandalore analysis require careful selection of chromatographic parameters. Two primary column types demonstrate superior performance for Sandalore separation: the polar ZB-WAX column (30 m × 0.25 mm i.d. × 0.25 μm film thickness) and the non-polar DB-5MS column (30 m × 0.25 mm i.d. × 0.25 μm film thickness) [1] [2]. The polar ZB-WAX column exhibits superior chromatographic peak shape for Sandalore compared to non-polar phases, allowing baseline resolution with shallow temperature gradients [1].

The temperature programming typically initiates at 40-50°C with a ramp rate of 2-3°C per minute to a final temperature of 220-275°C. Helium carrier gas at 1.0 mL/min flow rate provides optimal separation efficiency. Sample injection occurs at 220°C with a split ratio of 1:10 to prevent column overload while maintaining adequate sensitivity [1] [2].

Mass spectrometric detection employs electron ionization at 70 eV with a source temperature of 180°C. The mass range spans 38-550 m/z with scan rates of 1-3 scans per second, providing comprehensive spectral coverage for structural identification [1] [3].

Retention Time Characteristics

Sandalore exhibits characteristic retention times in the range of 23-25 minutes under standard GC-MS conditions, positioning it within the sesquiterpene alcohol region of typical essential oil chromatograms [1] [2]. This retention time window allows for effective differentiation from natural santalol compounds, which may exhibit overlapping but distinguishable elution patterns.

Mass Spectral Identification

The mass spectrum of Sandalore displays distinctive fragmentation patterns that enable unambiguous identification. The molecular ion peak appears at m/z 210, corresponding to the molecular formula C14H26O. Key diagnostic fragment ions include characteristic losses consistent with the cyclopentene ring system and branched alkyl chain structure [5].

The fragmentation pattern reflects the compound's structural features, including the trimethylcyclopentene moiety and the secondary alcohol functionality. These spectral characteristics provide definitive identification criteria for Sandalore in complex matrices [6].

Quantitative Analysis in Cosmetic Formulations

Quantitative determination of Sandalore in cosmetic formulations requires robust analytical methods capable of accurate measurement across diverse product matrices. Multiple analytical approaches demonstrate varying degrees of sensitivity and specificity for this application.

Method Development and Validation

Gas chromatography-mass spectrometry methods for Sandalore quantification typically achieve detection limits of 0.1-1 μg/mL in full scan mode, with improved sensitivity to 0.01-0.1 μg/mL when operating in selected ion monitoring (SIM) mode [1] [7]. The quantification range extends from 1-1000 μg/mL for full scan analysis, providing adequate dynamic range for typical cosmetic formulation concentrations.

Tandem mass spectrometry approaches (GC-MS/MS and LC-MS/MS) offer enhanced sensitivity with detection limits reaching 0.001-0.01 μg/mL and quantification ranges of 0.01-10 μg/mL [8] [9]. These methods prove particularly valuable for trace analysis and complex matrix applications where enhanced selectivity is required.

Matrix Effects and Sample Preparation

Cosmetic formulations present unique analytical challenges due to their complex matrices containing emulsifiers, preservatives, and other fragrance components. Sample preparation protocols typically involve solvent extraction with organic solvents such as diethyl ether, hexane, or acetonitrile, followed by cleanup procedures to minimize matrix interference [7] [9].

The extraction efficiency for Sandalore from cosmetic matrices generally ranges from 70-120% with relative standard deviations below 20%, demonstrating acceptable recovery and precision for quantitative analysis [9]. Internal standard methodologies using structurally similar compounds enhance accuracy and compensate for matrix effects.

Regulatory Compliance and Quality Control

Quantitative analysis of Sandalore in cosmetic formulations must comply with International Fragrance Association (IFRA) regulations, which restrict Sandalore concentration to maximum levels of 1.2% in finished products for certain application categories [10] [11]. Analytical methods must demonstrate sufficient sensitivity and accuracy to verify compliance with these regulatory limits.

Quality control protocols incorporate reference standards and certified reference materials to ensure measurement traceability and accuracy. The availability of high-purity Sandalore reference standards enables establishment of reliable calibration curves and method validation [12] [13].

Distinction from Natural Santalol Derivatives

The analytical differentiation of synthetic Sandalore from natural santalol derivatives represents a critical aspect of authenticity verification and quality control in sandalwood-related products. This distinction requires sophisticated analytical approaches capable of resolving structural and compositional differences between synthetic and natural compounds.

Chromatographic Separation Strategies

Gas chromatography-mass spectrometry provides the primary analytical approach for distinguishing Sandalore from natural santalol compounds. While retention times may overlap in the 23-25 minute range, careful optimization of chromatographic conditions enables adequate separation [1] [14]. The polar ZB-WAX column demonstrates superior resolution for santalol isomers compared to non-polar phases, allowing baseline separation of α-santalol and β-santalol from Sandalore [1].

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power for complex sandalwood oil analysis. This technique provides superior resolution of closely eluting compounds and enables separation of all major santalol isomers and synthetic adulterants [15] [16].

Mass Spectrometric Discrimination

Mass spectrometric analysis reveals fundamental differences between Sandalore and natural santalol compounds. Sandalore exhibits a molecular ion at m/z 210 (C14H26O), while natural santalols display molecular ions at m/z 220 (C15H24O) [14] [17]. This 10 mass unit difference provides unambiguous identification of each compound type.

Fragmentation patterns further distinguish these compounds. Natural santalols exhibit characteristic sesquiterpene fragmentation patterns reflecting their bicyclic structure, while Sandalore displays fragmentation consistent with its monocyclic cyclopentene ring system [14] [18].

Compositional Analysis and Authentication

Natural sandalwood oils contain characteristic ratios of α-santalol (41-55%) and β-santalol (16-27%) according to ISO 3518:2002 standards [14] [19]. Commercial sandalwood products containing Sandalore exhibit distinctly different compositional profiles, with Sandalore appearing as a single major component rather than the complex mixture of santalol isomers found in natural oils.

Advanced chemometric techniques including principal component analysis (PCA) and hierarchical cluster analysis (HCA) enable discrimination of authentic sandalwood oils from synthetic mixtures containing Sandalore [7] [14]. These multivariate approaches analyze entire chromatographic profiles rather than individual compounds, providing robust authentication methods.

Isotopic Analysis Applications

Stable isotope analysis offers additional discrimination capabilities for Sandalore versus natural santalol authentication. Carbon isotope ratios (δ13C) differ between synthetic and natural compounds due to different carbon sources and biosynthetic pathways [14]. This technique provides complementary evidence for authenticity assessment, particularly valuable for regulatory compliance and trade verification.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (95.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Fragrance Ingredients

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl-: ACTIVE